molecular formula C15H13ClF2O B8772121 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) CAS No. 50366-31-9

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)

Cat. No.: B8772121
CAS No.: 50366-31-9
M. Wt: 282.71 g/mol
InChI Key: FFEFFMLVFNFYPA-UHFFFAOYSA-N
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Description

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to a 2-chloroethane moiety

Properties

CAS No.

50366-31-9

Molecular Formula

C15H13ClF2O

Molecular Weight

282.71 g/mol

IUPAC Name

1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2

InChI Key

FFEFFMLVFNFYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) typically involves the reaction of 4-fluorophenol with a suitable chlorinating agent to form 4-fluorophenyl chloride. This intermediate is then reacted with methanol in the presence of a base to yield bis(4-fluorophenyl)methanol. Finally, the bis(4-fluorophenyl)methanol undergoes a substitution reaction with 2-chloroethanol to produce the desired compound.

Industrial Production Methods: Industrial production of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of bis(4-fluorophenyl)methanone or bis(4-fluorophenyl)acetic acid.

    Reduction: Production of bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methane.

    Substitution: Generation of 1-[Bis(4-fluorophenyl)methoxy]-2-amine or 1-[Bis(4-fluorophenyl)methoxy]-2-thioethane.

Scientific Research Applications

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl) moiety but lacks the chloroethane group.

    1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group but differs in the presence of an ethynyl group instead of a methoxy-chloroethane structure.

    Vanoxerine: A piperazine derivative with bis(4-fluorophenyl)methoxy groups, used in research for its pharmacological activities.

Uniqueness: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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